N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that features a benzothiazole moiety, a phenyl ring, and a sulfonamide group.
Mechanism of Action
Target of Action
tuberculosis . The target of these derivatives is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in disruption of cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to cell lysis and death of the bacteria .
Pharmacokinetics
The admet calculation of similar compounds showed favourable pharmacokinetic profiles .
Result of Action
The result of the compound’s action would be the inhibition of cell wall biosynthesis in M. tuberculosis, leading to cell lysis and death of the bacteria . This makes it a potential candidate for anti-tubercular therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions can further enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and fluorine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and related compounds.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: It is explored for use in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Another benzothiazole derivative with antibacterial properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Known for its anticancer activity.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide stands out due to its unique combination of a benzothiazole moiety with a sulfonamide group, providing a distinct mechanism of action and a broad spectrum of biological activities .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C19H12ClFN2O2S2 and is characterized by a benzothiazole moiety, which is known for its pharmacological properties. The presence of chlorine and fluorine atoms enhances its biological activity, making it a subject of various studies.
Biological Activity
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit potent anticancer properties. For instance, fluorinated benzothiazoles have been shown to induce antiproliferative effects in sensitive cancer cells by forming DNA adducts through metabolic activation. This mechanism is crucial for their efficacy as potential chemotherapeutic agents .
Anthelmintic Activity
Benzothiazole compounds have also been evaluated for their anthelmintic properties. Studies involving various synthesized benzothiazole derivatives demonstrated significant activity against earthworms (Pheritima posthuma), which serve as a model for intestinal roundworm parasites in humans. The results showed that certain compounds exhibited effective paralysis and death times in treated specimens .
Synthesis Methods
The synthesis of this compound typically involves several steps including:
- Formation of the Benzothiazole Core : This is achieved through the reaction of 2-aminothiophenol with appropriate benzoyl chlorides.
- Substitution Reactions : Subsequent reactions introduce the chloro and fluorine substituents at specific positions on the aromatic rings.
- Final Product Isolation : The crude product is purified using chromatography techniques to yield the final compound.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a study investigating the anticancer properties of fluorinated benzothiazoles, it was found that these compounds could induce the expression of cytochrome P450 enzymes in sensitive cancer cells. This induction is linked to their ability to form reactive metabolites that bind to cellular macromolecules, leading to cell death .
Case Study: Anthelmintic Efficacy
Another study focused on the anthelmintic activity of synthesized benzothiazole derivatives found that certain compounds significantly outperformed standard treatments in paralyzing and killing earthworms, indicating potential for further development as antiparasitic agents .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O2S2/c20-15-11-14(8-9-16(15)21)27(24,25)23-13-5-3-4-12(10-13)19-22-17-6-1-2-7-18(17)26-19/h1-11,23H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPQGMYQMMQTCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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